2-bromo-4-(tert-butyl)pyrimidine hydrochloride
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Overview
Description
2-Bromo-4-(tert-butyl)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H14BrN2·HCl. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized by brominating 4-(tert-butyl)pyrimidine using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at room temperature.
Hydrochloride Formation: The resulting 2-bromo-4-(tert-butyl)pyrimidine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reactors to handle the chemical reactions efficiently. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to ensure the consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, aqueous conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Various nucleophiles, typically in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
2-Bromo-4-(tert-butyl)pyrimidine hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it serves as a building block for the development of new drugs, particularly those targeting cancer and infectious diseases. Its use in organic synthesis includes the preparation of complex molecules through cross-coupling reactions and other synthetic transformations.
Mechanism of Action
The mechanism by which 2-bromo-4-(tert-butyl)pyrimidine hydrochloride exerts its effects depends on its specific application. In drug development, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound's reactivity allows it to form covalent bonds with these targets, altering their activity and leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to achieve desired biological responses.
Comparison with Similar Compounds
2-Bromo-4-methylpyrimidine hydrochloride
2-Bromo-4-ethylpyrimidine hydrochloride
2-Bromo-4-(isopropyl)pyrimidine hydrochloride
Properties
CAS No. |
2137600-48-5 |
---|---|
Molecular Formula |
C8H12BrClN2 |
Molecular Weight |
251.6 |
Purity |
95 |
Origin of Product |
United States |
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